4-Acetoxy-2',5'-dimethoxybenzophenone
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Overview
Description
4-Acetoxy-2’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is also known by its IUPAC name, 4-(2,5-dimethoxybenzoyl)phenyl acetate . This compound is characterized by the presence of acetoxy and dimethoxy groups attached to a benzophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. One common method includes the reaction of 2’,5’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-2’,5’-dimethoxybenzophenone are not well-documented in the public domain. it is likely that similar acetylation reactions are scaled up using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’,5’-dimethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-2’,5’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,5’-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The benzophenone core can also undergo photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxybenzophenone: Lacks the acetoxy group, making it less reactive in substitution reactions.
4-Hydroxy-2’,5’-dimethoxybenzophenone: Contains a hydroxy group instead of an acetoxy group, altering its chemical reactivity and biological activity.
4-Methoxy-2’,5’-dimethoxybenzophenone: The presence of a methoxy group instead of an acetoxy group changes its solubility and interaction with biological targets.
Uniqueness
4-Acetoxy-2’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and dimethoxy groups, which confer distinct chemical and biological properties. The acetoxy group enhances its reactivity in substitution reactions, while the dimethoxy groups contribute to its stability and solubility in organic solvents.
Properties
IUPAC Name |
[4-(2,5-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-10-14(20-2)8-9-16(15)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHAHDUDGVCFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641738 |
Source
|
Record name | 4-(2,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-21-7 |
Source
|
Record name | 4-(2,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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